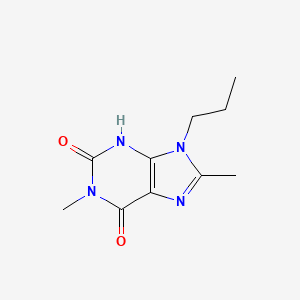![molecular formula C11H9F3N4O5 B14602497 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-70-6](/img/structure/B14602497.png)
4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole: is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by the presence of nitro groups at positions 4 and 6, a trifluoromethyl group at position 2, and an isopropoxy group at position 7 on the benzimidazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced at position 2 using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.
Isopropoxylation: The isopropoxy group is introduced at position 7 through a nucleophilic substitution reaction using isopropyl alcohol and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro groups can undergo reduction to form amino groups under suitable conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Formation of 4,6-diamino-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex benzimidazole derivatives.
- Employed in studies involving the reactivity of nitro and trifluoromethyl groups.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting microbial infections.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reagents for organic synthesis.
Mécanisme D'action
The mechanism of action of 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole is primarily influenced by its functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. The isopropoxy group may influence the compound’s binding affinity to specific molecular targets.
Molecular Targets and Pathways:
Nitro Groups: Reduction to form reactive intermediates that can interact with DNA or proteins.
Trifluoromethyl Group: Enhances membrane permeability and interaction with lipid bilayers.
Isopropoxy Group: May influence binding to specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
- 4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole
- 7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole
Comparison:
- 4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with a sulfanyl group instead of an isopropoxy group, which may alter its reactivity and biological activity.
- 7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with a butan-2-yl group instead of an isopropoxy group, which may influence its physical properties and interactions with biological targets.
The unique combination of functional groups in 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
60167-70-6 |
|---|---|
Formule moléculaire |
C11H9F3N4O5 |
Poids moléculaire |
334.21 g/mol |
Nom IUPAC |
4,6-dinitro-7-propan-2-yloxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H9F3N4O5/c1-4(2)23-9-6(18(21)22)3-5(17(19)20)7-8(9)16-10(15-7)11(12,13)14/h3-4H,1-2H3,(H,15,16) |
Clé InChI |
RXVVHRMPTULXRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14602417.png)
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
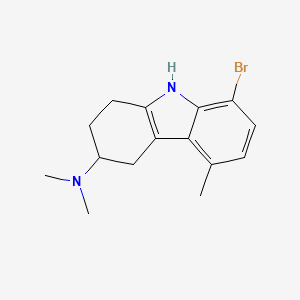
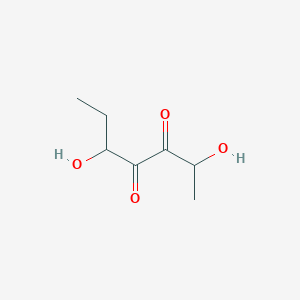
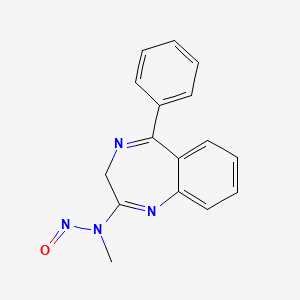
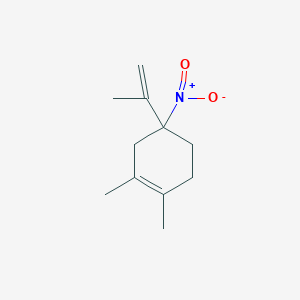

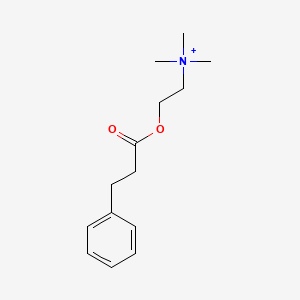

![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)

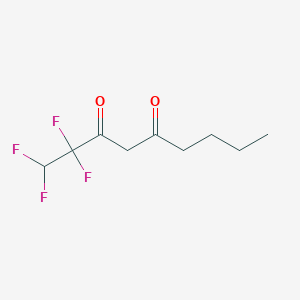
![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
